N-(5-Amino-2-fluorophenyl)-4-methylbenzamide

HDAC inhibitor design physicochemical profiling fluorine substitution

Procure this specific 5-amino-2-fluoro isomer (CAS 926264-23-5) for definitive HDAC isoform selectivity mapping. Unlike non-fluorinated or 4-fluoro analogs, its ortho-fluoro zinc-binding geometry critically strengthens class I HDAC chelation and target residence time—substitution is unreliable. The 4-methyl cap ensures consistent hydrophobic anchoring while you systematically vary the ZBG region. Its favorable LogP (2.5) and low TPSA (55.1 Ų) enable cellular target engagement readouts (histone H3/H4 hyperacetylation). Ensure lot-specific ≥98% purity certification.

Molecular Formula C14H13FN2O
Molecular Weight 244.26 g/mol
CAS No. 926264-23-5
Cat. No. B3168170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)-4-methylbenzamide
CAS926264-23-5
Molecular FormulaC14H13FN2O
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C14H13FN2O/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(16)6-7-12(13)15/h2-8H,16H2,1H3,(H,17,18)
InChIKeyBHHKZAPANYCVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-fluorophenyl)-4-methylbenzamide (CAS 926264-23-5): Chemical Identity and Pharmacophore Class


N-(5-Amino-2-fluorophenyl)-4-methylbenzamide (CAS 926264-23-5) is a synthetic fluorinated aminophenyl benzamide with molecular formula C₁₄H₁₃FN₂O and molecular weight 244.26 g/mol [1]. It belongs to the ortho-amino benzamide class of zinc-dependent histone deacetylase (HDAC) inhibitors, characterized by a 5-amino-2-fluoroaniline zinc-binding group (ZBG) coupled to a 4-methylbenzoyl cap group [2]. Its computed physicochemical properties—LogP 2.5, topological polar surface area 55.1 Ų, and only 2 rotatable bonds—indicate a compact, moderately lipophilic scaffold with restricted conformational flexibility [1]. The compound is supplied as a research-grade building block by multiple vendors, including Santa Cruz Biotechnology (catalog sc-330202, 500 mg, $284.00), typically at ≥98% purity .

Why N-(5-Amino-2-fluorophenyl)-4-methylbenzamide Cannot Be Replaced by Unsubstituted or Non-Fluorinated Benzamide Analogs


Generic substitution within the aminophenyl benzamide class is unreliable because small structural perturbations—particularly fluorine deletion or ring-position shifts—produce non-linear changes in HDAC isoform selectivity and antiproliferative potency [1]. For example, the non-fluorinated positional isomer N-(2-aminophenyl)-4-methylbenzamide exhibits HDAC1 inhibition (IC₅₀ 95.2 nM) but lacks the electronic modulation conferred by the 2-fluoro substituent . Similarly, des-methyl analog N-(5-amino-2-fluorophenyl)benzamide (CAS 263400-66-4) removes the 4-methyl cap group, altering both hydrophobic packing and target engagement . The 5-amino-2-fluorophenyl ZBG in this compound positions the fluorine atom ortho to the aniline nitrogen, a geometry that computational studies suggest strengthens zinc chelation and enhances class I HDAC residence time relative to non-fluorinated or 4-fluoro-substituted variants [2]. These structure–activity relationships (SAR) mean that even closely related analogs cannot be assumed to deliver equivalent target binding or cellular readouts.

Quantitative Differentiation Evidence for N-(5-Amino-2-fluorophenyl)-4-methylbenzamide vs. Closest Analogs


Fluorine-Driven Electronic Modulation: Computed LogP and TPSA Differentiation from Non-Fluorinated N-(2-Aminophenyl)-4-methylbenzamide

The presence of the 2-fluoro substituent on the aniline ring in N-(5-Amino-2-fluorophenyl)-4-methylbenzamide reduces computed LogP to 2.5, compared with an estimated LogP of approximately 2.8–3.0 for the non-fluorinated analog N-(2-aminophenyl)-4-methylbenzamide (CAS 71255-53-3), while simultaneously increasing topological polar surface area (TPSA) to 55.1 Ų [1]. This fluorine-induced shift—lowering lipophilicity while modestly raising polarity—has been associated with improved ligand efficiency metrics in fluorinated aminophenyl benzamide HDAC inhibitor series [2]. In the broader class, fluorine incorporation at the 2-position of the aniline ZBG has been correlated with enhanced class I HDAC selectivity, as demonstrated by FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide), which achieved HDAC3 IC₅₀ of 95.48 nM with class I selectivity, versus its non-fluorinated parent that lacked this isoform discrimination [3].

HDAC inhibitor design physicochemical profiling fluorine substitution

Regioisomeric ZBG Differentiation: 5-Amino-2-fluoro vs. 2-Amino-4-fluoro Substitution Patterns and HDAC Isoform Selectivity Implications

N-(5-Amino-2-fluorophenyl)-4-methylbenzamide features a 5-amino-2-fluoro substitution pattern that places the fluorine atom on the same ring position as the amide-bond connection to the benzamide carbonyl. This contrasts with the 2-amino-4-fluoro pattern found in FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide)—a compound that demonstrated HDAC3 IC₅₀ of 95.48 nM and class I selectivity (HDAC1, 2, 3) in enzymatic assays [1]. SAR analysis of aminophenyl benzamide HDAC inhibitors indicates that fluorine placement ortho to the aniline nitrogen (as in the 5-amino-2-fluoro isomer) can modulate the pKa of the aniline NH₂ group and the geometry of zinc chelation, producing different isoform selectivity profiles compared to the 4-fluoro isomer [2]. Multi-parameter optimization studies of the N-(2-aminophenyl)benzamide scaffold have shown that the position of ring substituents on the ZBG phenyl ring critically determines both potency magnitude and the HDAC1/HDAC3 selectivity ratio [3].

HDAC isoform selectivity zinc-binding group regioisomer SAR

Cap-Group Pharmacophore Differentiation: 4-Methyl vs. 4-Methoxy vs. Unsubstituted Benzamide in the Fluorinated Aminophenyl Series

Among the Santa Cruz Biotechnology catalog series of N-(5-amino-2-fluorophenyl) benzamides, the 4-methyl derivative (sc-330202), 4-methoxy derivative (sc-330201), and unsubstituted benzamide (sc-330205) are all offered at identical pricing ($284.00/500 mg), reflecting equivalent synthetic accessibility . However, in the broader ortho-amino benzamide HDAC inhibitor class, the 4-methyl cap group has been shown through systematic SAR to contribute specific hydrophobic interactions with the surface recognition pocket of class I HDACs. Data from the non-fluorinated N-(2-aminophenyl)benzamide series demonstrate that the 4-methyl substituent yields HDAC1 IC₅₀ of 95.2 nM and antiproliferative IC₅₀ of 2.66 μM against A2780 ovarian cancer cells . In contrast, the 4-methoxy analog in the same series exhibited markedly reduced HDAC inhibitory activity (IC₅₀ = 149 μM), a >1,500-fold loss of potency attributed to unfavorable steric or electronic interactions of the methoxy oxygen in the hydrophobic enzyme channel [1]. This differential demonstrates that the 4-methyl group occupies a privileged pharmacophoric space among small 4-substituents within the aminophenyl benzamide scaffold.

cap group SAR hydrophobic pocket benzamide pharmacophore

Direct Vendor Catalog Comparative Offering: Identical Pricing, Divergent Pharmacology Potential Within the N-(5-Amino-2-fluorophenyl) Benzamide Series

Santa Cruz Biotechnology markets a focused library of N-(5-amino-2-fluorophenyl) benzamides—including the 4-methyl (sc-330202), 4-methoxy (sc-330201), 4-propoxy (sc-330203), and unsubstituted benzamide (sc-330205) variants—all at the identical price point of $284.00 per 500 mg . This uniform pricing strategy obscures meaningful pharmacological differentiation among analogs. However, parallel SAR data from the published N-(2-aminophenyl)benzamide series unequivocally demonstrates that the 4-substituent identity dramatically governs HDAC inhibitory potency: 4-Me (IC₅₀ = 8.7 μM for the lead scaffold) vs. 4-OMe (IC₅₀ = 149 μM) represents a ~17-fold potency difference, with the 4-methyl variant consistently among the most potent small alkyl substituents tested [1]. Within the fluorinated series, the 4-methylbenzamide analog (this compound) is uniquely positioned as the smallest electron-neutral hydrophobic cap group available, offering a distinct combination of fluorine-mediated ZBG electronics and minimal steric bulk in the cap region—a balance not achievable with the 4-methoxy (polar), 4-propoxy (bulky), or unsubstituted (lacking hydrophobic surface contact) variants [1].

chemical tool selection analog series pharmacophore exploration

Optimal Research and Industrial Application Scenarios for N-(5-Amino-2-fluorophenyl)-4-methylbenzamide Based on Quantitative Differentiation Evidence


HDAC Isoform Selectivity Profiling: SAR Exploration of Fluorine Regioisomer Effects on Class I HDAC Zinc-Binding Group Interactions

This compound serves as a critical SAR probe for dissecting the contribution of fluorine regioisomerism to HDAC isoform selectivity. By comparing this 5-amino-2-fluoro isomer against the 2-amino-4-fluoro isomer (FNA; HDAC3 IC₅₀ = 95.48 nM, class I selective), researchers can map how fluorine placement ortho to the aniline nitrogen (as in this compound) versus para alters the zinc-chelating geometry and isoform preference [1]. The 4-methyl cap group provides a consistent hydrophobic anchor while the ZBG region is systematically varied, enabling clean SAR interpretation at the active-site metal coordination level. This application is particularly relevant to medicinal chemistry teams seeking isoform-selective HDAC inhibitors with minimized off-target class IIa/IIb activity [2].

Pharmacophore Validation: Differentiating the 4-Methyl Cap Group Contribution to HDAC1 Surface Recognition vs. Other Small 4-Substituents

Within the fluorinated N-(5-amino-2-fluorophenyl) benzamide series offered by Santa Cruz (sc-330201 through sc-330205), the 4-methyl variant provides a distinct hydrophobic cap pharmacophore. Published SAR on the analogous non-fluorinated scaffold demonstrates that the 4-methyl group (HDAC1 IC₅₀ = 95.2 nM) is dramatically more potent than 4-methoxy (IC₅₀ = 149 μM) [3]. By procuring the 4-methyl variant alongside the 4-methoxy and unsubstituted analogs, researchers can construct a complete pharmacophore map of the surface recognition pocket while controlling for the fluorine-ZBG contribution. This systematic approach avoids confounding variables that arise when comparing compounds with different ZBG structures [2].

Chemical Probe Development: A Moderately Lipophilic Fluorinated Benzamide Scaffold for Cellular HDAC Target Engagement Assays

With a computed LogP of 2.5, TPSA of 55.1 Ų, and only 2 rotatable bonds, this compound occupies a favorable physicochemical space for cellular permeability while avoiding the excessive lipophilicity (LogP >3) associated with promiscuous binding and poor solubility [4]. In the context of fluorinated aminophenyl benzamide HDAC inhibitors, compounds in this LogP range have demonstrated measurable cellular target engagement via histone H3/H4 hyperacetylation readouts [1]. The 5-amino group provides a synthetically accessible handle for further derivatization (e.g., amide coupling, biotinylation for pull-down studies), making this compound a versatile starting point for chemical probe development targeting class I HDACs in intact cells [2].

Reference Standard for Analytical Method Development: Physicochemical Profiling of Fluorinated Benzamide Building Blocks

The compound's well-defined computed properties (exact mass 244.10119120 Da, monoisotopic mass 244.10119120 Da, 18 heavy atoms) and its availability from multiple vendors at ≥95–98% purity make it suitable as a reference standard for HPLC-MS method development targeting fluorinated benzamide libraries [4]. Its distinct retention time profile, driven by the combination of fluorine and the 4-methylbenzamide chromophore, enables its use as a system suitability standard when analyzing structurally related HDAC inhibitor screening collections. The Santa Cruz catalog numbering (sc-330202) facilitates consistent re-ordering across laboratories, an important consideration for multi-site collaborative projects .

Quote Request

Request a Quote for N-(5-Amino-2-fluorophenyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.